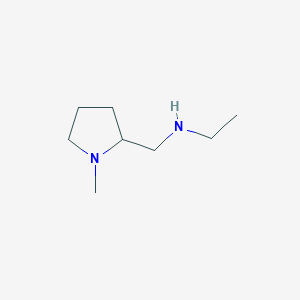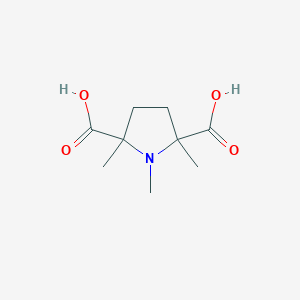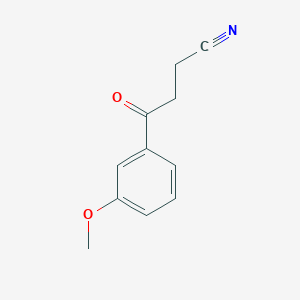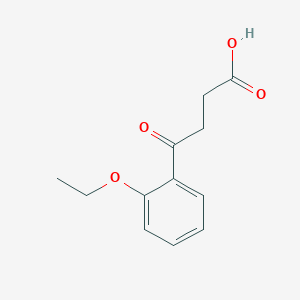
3-Cyclopropylpropan-1-ol
Vue d'ensemble
Description
3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . Another method includes the reduction of cyclopropylpropanal using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyclopropylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Cyclopropylpropanal
Reduction: 3-Cyclopropylpropanamine
Substitution: Various substituted cyclopropylpropanes depending on the reagent used
Applications De Recherche Scientifique
3-Cyclopropylpropan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclopropylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s cyclopropyl group can also influence its binding affinity to certain receptors and enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 3-Cyclopropylpropanal
- 3-Cyclopropylpropanamine
- Cyclopropylmethanol
- Cyclopropylpropanone
Comparison: 3-Cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and a propanol chain, which imparts distinct chemical properties. Compared to 3-cyclopropylpropanal, it is less reactive towards oxidation but more versatile in substitution reactions. Compared to 3-cyclopropylpropanamine, it has different reactivity profiles in reduction and nucleophilic substitution reactions .
Propriétés
IUPAC Name |
3-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNDFWSSCIEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606916 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-01-9 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



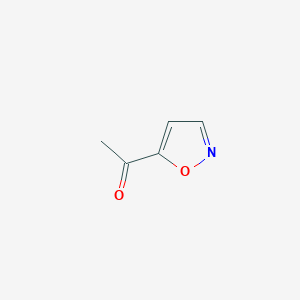
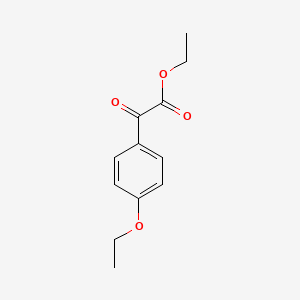
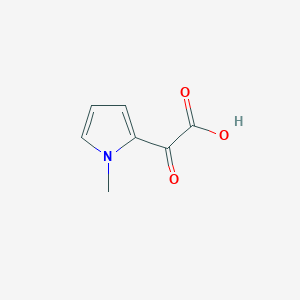

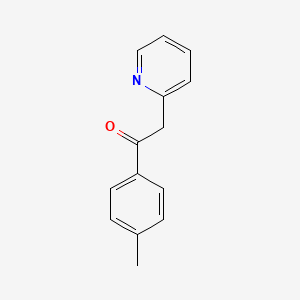

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
